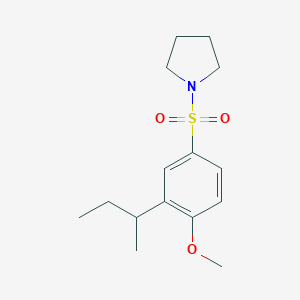
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as DCPP, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to the disruption of various biochemical pathways, resulting in the observed effects of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has several advantages for use in lab experiments. It is readily available, has been extensively studied, and has a well-understood synthesis process. However, there are also limitations to its use. 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has not been extensively studied in vivo, and its effects on living organisms are not well understood. Additionally, the potential toxicity of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is not well understood, making it important to use caution when handling this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide. One potential area of research is the development of new antibiotics based on the antimicrobial properties of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide. Additionally, further investigation into the mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide could lead to the development of new cancer treatments. Finally, research into the potential toxicity of 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide is needed to ensure that this compound can be used safely in lab experiments.
Synthesemethoden
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylethylamine, followed by the addition of ethyl alcohol. This process has been optimized and can be performed on a large scale, making 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
Produktname |
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H17Cl2NO3S |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-2-22-15-10-14(18)16(11-13(15)17)23(20,21)19-9-8-12-6-4-3-5-7-12/h3-7,10-11,19H,2,8-9H2,1H3 |
InChI-Schlüssel |
WQUWBAXFKJJAAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)








